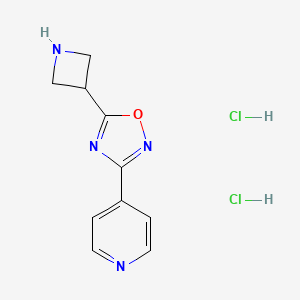
4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
説明
“4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a compound with the CAS Number: 1351602-17-9 . It has a molecular weight of 275.14 and its IUPAC name is 4-[5-(3-azetidinyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .科学的研究の応用
Therapeutic Potency in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a key structural component in compounds like 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, has shown a wide range of bioactivities due to its ability to bind with various enzymes and receptors through multiple weak interactions. This makes 1,3,4-oxadiazole derivatives significant in the development of medicinal agents for treating various diseases, indicating potential applications in creating new therapeutic compounds (Verma et al., 2019).
Diverse Biological Activities
Compounds containing the oxadiazole structure, including 1,3,4-oxadiazole derivatives, exhibit a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, among others. The ability of oxadiazole derivatives to be modified further enhances their potential as effective and potent drugs for various medical applications (Jalhan et al., 2017).
Antitubercular Activity
A specific study on derivatives related to 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride revealed their antitubercular activity. The study evaluated these derivatives for their effectiveness against various strains of Mycobacterium tuberculosis, highlighting the potential of such compounds in designing new antitubercular agents (Asif, 2014).
Cardiovascular Applications
Research into Indole derivatives incorporating oxadiazole, among other moieties, has shown promising cardiovascular activities. These studies indicate potential applications of 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride derivatives in managing cardiovascular diseases, given their effects on blood pressure, heart rate, and other cardiovascular parameters (Singh et al., 2014).
Synthesis and Pharmacological Applications
The synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have shown significant pharmacological activity across a range of applications, from antibacterial and anti-inflammatory to anticancer and antidiabetic effects. This suggests a wide range of scientific research applications for compounds like 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in developing new therapeutic agents (Wang et al., 2022).
特性
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHVNJCBOSFLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
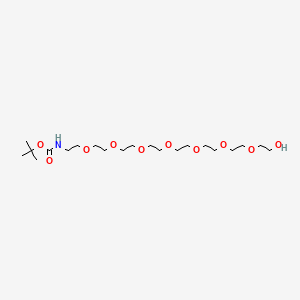
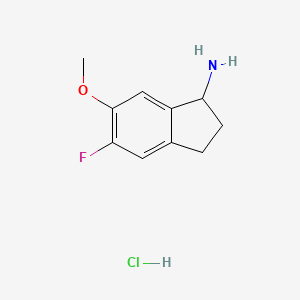
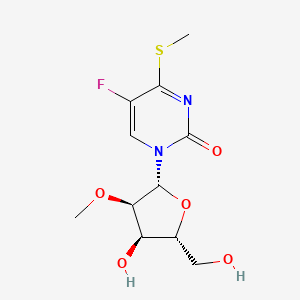
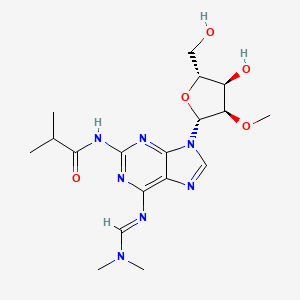
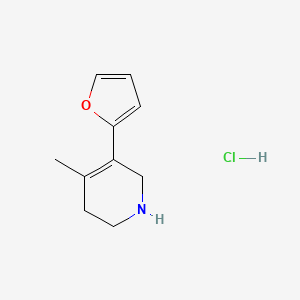
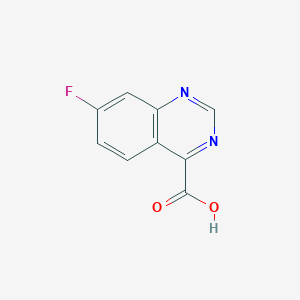
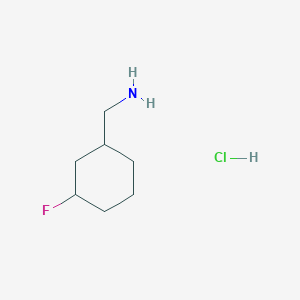
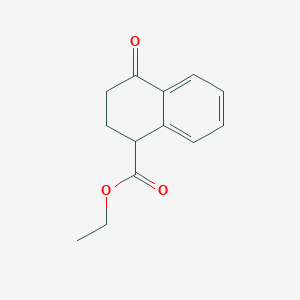
![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
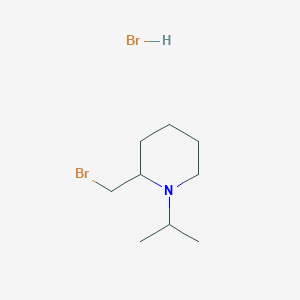
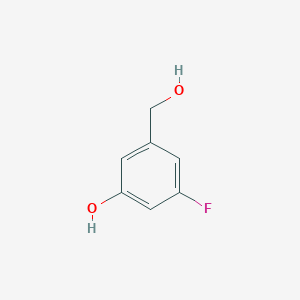
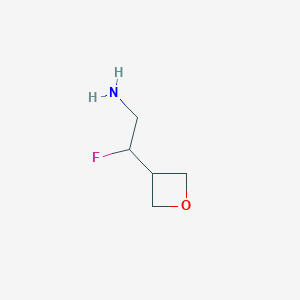
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)